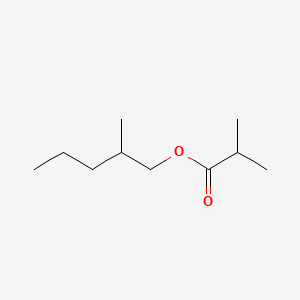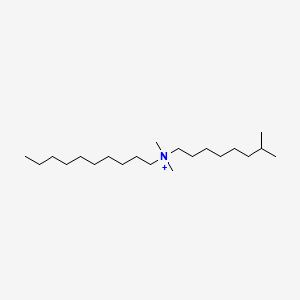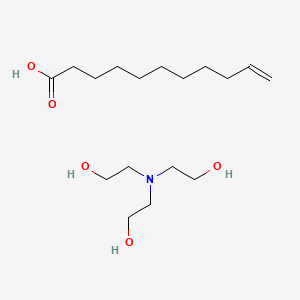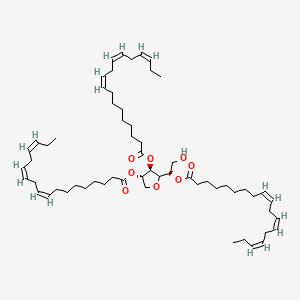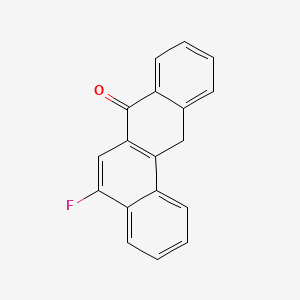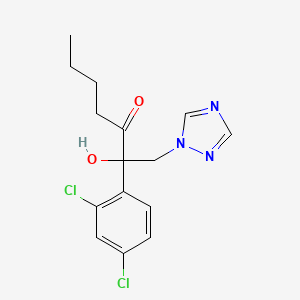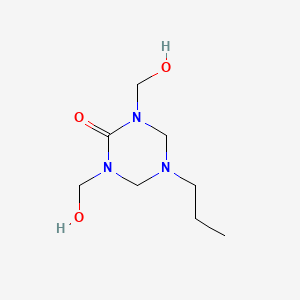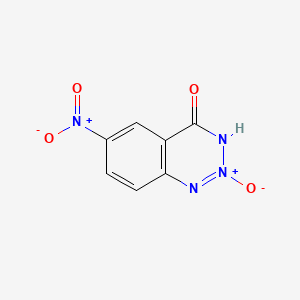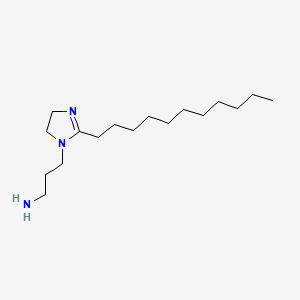
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is a chemical compound with the molecular formula C24H18O2 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 3 are replaced by phenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- typically involves the reaction of 1,4-naphthoquinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
1,4-Naphthoquinone+2Benzyl BromideK2CO3,DMF,Heat1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学研究应用
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets and pathways involved include:
DNA: The compound can intercalate into DNA, disrupting its function.
Proteins: It can modify proteins through oxidative stress, affecting their activity.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the phenylmethyl groups.
2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms at positions 2 and 3.
2,3-Dihydroxy-1,4-naphthoquinone: A derivative with hydroxyl groups at positions 2 and 3.
Uniqueness
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties and potential biological activities. These modifications can enhance its solubility, stability, and reactivity compared to its parent compound and other derivatives.
属性
CAS 编号 |
52711-63-4 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
2,3-dibenzylnaphthalene-1,4-dione |
InChI |
InChI=1S/C24H18O2/c25-23-19-13-7-8-14-20(19)24(26)22(16-18-11-5-2-6-12-18)21(23)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI 键 |
GDDVVTWFLBWBRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


